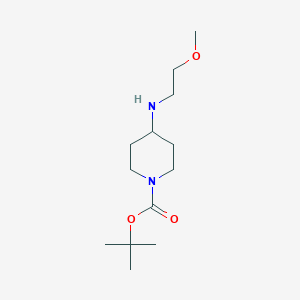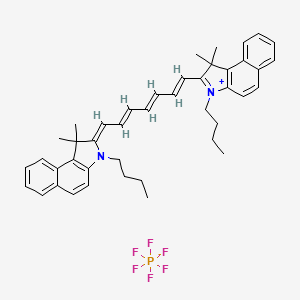
1-Boc-4-(2-Methoxyethylamino)piperidine
Overview
Description
1-Boc-4-(2-Methoxyethylamino)piperidine is a chemical compound with the molecular formula C13H26N2O3. It is used as a precursor in the preparation of a variety of different protein agonists or antagonists .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom . The molecular weight of this compound is 258.36 g/mol.Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in allylation and conjugate addition reactions, as well as asymmetric deprotonation and enantioselective inter- and intramolecular aldol reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.468 and a density of 1.005 g/mL at 25 °C .Scientific Research Applications
Synthesis and Characterization
1-Boc-4-(2-Methoxyethylamino)piperidine is involved in the synthesis of various pharmacologically relevant compounds. Studies have shown its utility in creating molecules with potential therapeutic applications. For instance, the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor demonstrates the versatility of piperidine derivatives in producing compounds for GPCR targets (Marin et al., 2004). Furthermore, the preparation of N-Boc-1,2,3,5-tetrahydro spiro [benzo[c]azepine-4,2-piperidine] showcases the compound's role in generating novel structures for drug discovery (Wang Qian-y, 2015).
Activation Processes
The activation of peroxymonosulfate (PMS) by benzoquinone, involving this compound derivatives, signifies a nonradical oxidation process useful in environmental science and technology. This reaction pathway, leading to the degradation of contaminants without producing harmful radicals, represents an innovative approach to pollution control (Yang Zhou et al., 2015).
Enzymatic Resolution
The compound's utility is further evidenced in the field of asymmetric synthesis. For example, the enzymatic resolution of N-Boc-piperidine-2-ethanol, a process of remote stereocenter discrimination, enables the enantioselective production of piperidine alkaloids. This method provides a practical approach to synthesizing enantiomerically pure compounds, essential for drug development (Marco Angoli et al., 2003).
Catalytic Asymmetric Synthesis
The catalytic asymmetric synthesis of 4-aryl-2-piperidinones, using arylboron reagents and a chiral bisphosphine-rhodium catalyst, highlights the compound's role in generating key intermediates for pharmaceuticals. This technique, offering high enantioselectivity, is critical for creating active pharmaceutical ingredients with defined stereochemistry, such as those needed for the synthesis of (-)-Paroxetine (T. Senda et al., 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)14-7-10-17-4/h11,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQHOQBFYIPISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656255 | |
| Record name | tert-Butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
710972-40-0 | |
| Record name | tert-Butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)




![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)
![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)

